molecular formula C12H15N3OS B1356368 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915920-78-4

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1356368
CAS RN: 915920-78-4
M. Wt: 249.33 g/mol
InChI Key: QHJVQWRXZYLHJN-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, or 5DMT, is a chemical compound with a variety of applications in scientific research. It is a heterocyclic amine compound, containing both nitrogen and sulfur, and is synthesized from a variety of starting materials. 5DMT has been used in a variety of research applications, including biochemical and physiological studies, and is known to have a wide range of effects on the body.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized using various techniques. One method involves cyclization of ibuprofen with thiosemicarbazide (Channar et al., 2019).
  • Structural Analysis : The molecular structure of these compounds has been extensively studied using spectroscopic techniques and crystallography, revealing insights into their molecular geometry and interactions (El-Emam et al., 2020), (Hu et al., 2010).

Biological Activity

  • Antimicrobial and Antifungal Properties : These compounds have shown promising results in antimicrobial and antifungal applications. Studies indicate their effectiveness against a range of microorganisms (El-Sayed et al., 2015), (Gür et al., 2020).
  • Anticonvulsant Activity : Certain derivatives of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine have been found to possess anticonvulsant properties, demonstrating efficacy in models of seizure and convulsion (Foroumadi et al., 2007).

Chemical and Pharmacological Studies

  • Heterocyclic Compound Synthesis : These compounds are used in synthesizing various heterocyclic compounds, contributing to the development of new pharmacological agents (Kumar et al., 2013).
  • Pharmacological Properties : Studies have shown that these derivatives can exhibit a range of pharmacological properties, such as anti-inflammatory and analgesic effects (Shkair et al., 2016).

properties

IUPAC Name

5-[2-(3,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-5-9(2)7-10(6-8)16-4-3-11-14-15-12(13)17-11/h5-7H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJVQWRXZYLHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589693
Record name 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

915920-78-4
Record name 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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